molecular formula C11H16O3 B033167 3-Hydroxyadamantane-1-carboxylic acid CAS No. 42711-75-1

3-Hydroxyadamantane-1-carboxylic acid

Cat. No. B033167
CAS RN: 42711-75-1
M. Wt: 196.24 g/mol
InChI Key: CJJMAWPEZKYJAP-UHFFFAOYSA-N
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Patent
US06344590B1

Procedure details

A mixture of 5.07 mol of 1-adamantanecarboxylic acid, 507 mmol of N-hydroxyphthalimide, 5.07 mmol of cobalt (II) acetylacetonato and 12500 ml of acetic acid was stirred at 75° C. under an oxygen atmosphere (1 atm) for 8 hours. The reaction mixture was concentrated, and was subjected to column chromatography on a silica gel (eluent: chloroform/methanol (8/1)), and the obtained purified product was further recrystallized with ethanol/n-hexane to give 3-hydroxy-1-adamantanecarboxylic acid (yield: 38%) at a conversion rate from 1-adamantanecarboxylic acid of 99%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.07 mol
Type
reactant
Reaction Step Two
Quantity
507 mmol
Type
reactant
Reaction Step Two
Quantity
5.07 mmol
Type
catalyst
Reaction Step Two
Quantity
12500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12([C:11]([OH:13])=[O:12])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[OH:14]N1C(=O)C2=CC=CC=C2C1=O>[Co+2].C(O)(=O)C>[OH:14][C:3]12[CH2:9][CH:7]3[CH2:6][CH:5]([CH2:10][C:1]([C:11]([OH:13])=[O:12])([CH2:8]3)[CH2:2]1)[CH2:4]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)O
Step Two
Name
Quantity
5.07 mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)O
Name
Quantity
507 mmol
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
5.07 mmol
Type
catalyst
Smiles
[Co+2]
Name
Quantity
12500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
was stirred at 75° C. under an oxygen atmosphere (1 atm) for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the obtained purified product
CUSTOM
Type
CUSTOM
Details
was further recrystallized with ethanol/n-hexane

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
OC12CC3(CC(CC(C1)C3)C2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.